REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:8]=[N:9][N:10]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][O:13]2)[CH:11]=1.CO[B:20](OC)OC.[CH3:25][C:26]([OH:32])([C:28]([CH3:31])([OH:30])[CH3:29])[CH3:27].B(O)O>C1COCC1>[O:13]1[CH2:14][CH2:15][CH2:16][CH2:17][CH:12]1[N:10]1[CH:11]=[C:7]([B:20]2[O:32][C:26]([CH3:27])([CH3:25])[C:28]([CH3:31])([CH3:29])[O:30]2)[CH:8]=[N:9]1
|
Name
|
|
Quantity
|
18.17 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NN(C1)C1OCCCC1
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Name
|
|
Quantity
|
400 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.07 mL
|
Type
|
reactant
|
Smiles
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COB(OC)OC
|
Name
|
|
Quantity
|
5.11 g
|
Type
|
reactant
|
Smiles
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CC(C)(C(C)(O)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-90 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour at −90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with a 15% solution of ammonium chloride (5 ml)
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 20 ml of THF
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic portions were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to afford the crude boronic acid
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
ADDITION
|
Details
|
Water (5 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with heptane (3×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |